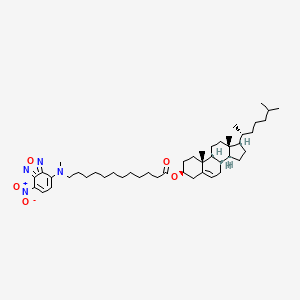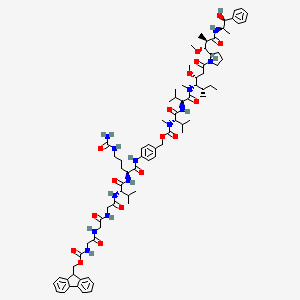
Fmoc-Gly3-VC-PAB-MMAE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Gly3-VC-PAB-MMAE is a compound used in the development of antibody-drug conjugates (ADCs). It consists of Monomethyl auristatin E (MMAE), a potent cytotoxic agent, linked via a cleavable linker. This compound is primarily used in scientific research for its ability to target and kill cancer cells effectively .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Gly3-VC-PAB-MMAE involves multiple steps, including the preparation of the Fmoc-Gly3 peptide, the VC-PAB linker, and the conjugation with Monomethyl auristatin E. The reaction conditions typically involve the use of organic solvents and protective groups to ensure the stability of the intermediates .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The production is carried out in controlled environments to prevent contamination and degradation of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Fmoc-Gly3-VC-PAB-MMAE undergoes various chemical reactions, including:
Cleavage reactions: The linker is cleavable, allowing the release of Monomethyl auristatin E at the target site.
Substitution reactions: Involving the replacement of functional groups to modify the compound’s properties
Common Reagents and Conditions:
Cleavage reactions: Typically involve acidic or enzymatic conditions to break the linker.
Substitution reactions: Use of nucleophiles or electrophiles under controlled pH and temperature conditions
Major Products: The primary product of these reactions is Monomethyl auristatin E, which exerts cytotoxic effects on cancer cells .
Wissenschaftliche Forschungsanwendungen
Fmoc-Gly3-VC-PAB-MMAE is extensively used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). Its applications include:
Chemistry: Used as a model compound to study drug-linker conjugation and release mechanisms.
Biology: Investigated for its ability to target and kill specific cell types, particularly cancer cells.
Medicine: Explored for its potential in cancer therapy, providing targeted delivery of cytotoxic agents to tumor cells.
Industry: Utilized in the production of ADCs for clinical trials and therapeutic applications .
Wirkmechanismus
The mechanism of action of Fmoc-Gly3-VC-PAB-MMAE involves the following steps:
Targeting: The antibody component of the ADC binds to specific antigens on the surface of cancer cells.
Internalization: The ADC is internalized into the cancer cell via endocytosis.
Cleavage: The linker is cleaved, releasing Monomethyl auristatin E.
Cytotoxicity: Monomethyl auristatin E binds to tubulin, inhibiting microtubule formation and inducing cell cycle arrest and apoptosis
Vergleich Mit ähnlichen Verbindungen
Gly3-VC-PAB-MMAE: Another ADC linker conjugate with similar properties and applications.
VC-PAB-MMAE: A simpler version without the Fmoc-Gly3 component, used in similar research applications.
Uniqueness: Fmoc-Gly3-VC-PAB-MMAE is unique due to its specific linker design, which allows for controlled release of Monomethyl auristatin E. This design enhances its targeting efficiency and reduces off-target effects compared to other similar compounds .
Eigenschaften
Molekularformel |
C79H113N13O17 |
|---|---|
Molekulargewicht |
1516.8 g/mol |
IUPAC-Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C79H113N13O17/c1-15-48(8)69(61(106-13)39-65(96)92-38-24-32-60(92)71(107-14)49(9)72(98)85-50(10)70(97)52-25-17-16-18-26-52)90(11)76(102)67(46(4)5)89-75(101)68(47(6)7)91(12)79(105)109-43-51-33-35-53(36-34-51)86-73(99)59(31-23-37-81-77(80)103)87-74(100)66(45(2)3)88-64(95)42-83-62(93)40-82-63(94)41-84-78(104)108-44-58-56-29-21-19-27-54(56)55-28-20-22-30-57(55)58/h16-22,25-30,33-36,45-50,58-61,66-71,97H,15,23-24,31-32,37-44H2,1-14H3,(H,82,94)(H,83,93)(H,84,104)(H,85,98)(H,86,99)(H,87,100)(H,88,95)(H,89,101)(H3,80,81,103)/t48-,49+,50+,59-,60-,61+,66-,67-,68-,69-,70+,71+/m0/s1 |
InChI-Schlüssel |
KIUORDJMXYMPLB-DQERFBNYSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Kanonische SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


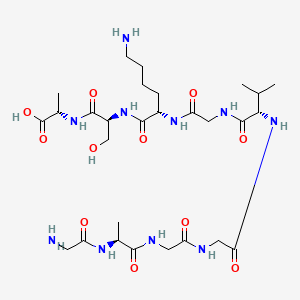

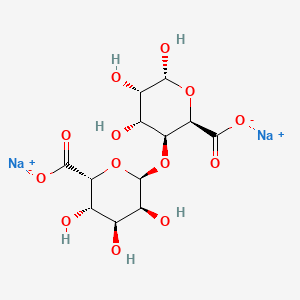
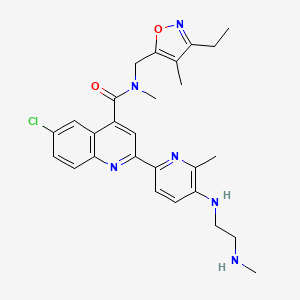
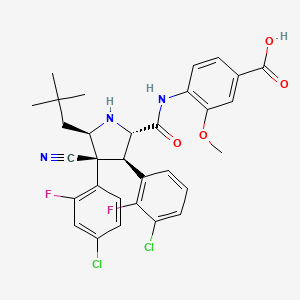
![(2S,4R)-1-[(2S)-2-[3-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12392215.png)

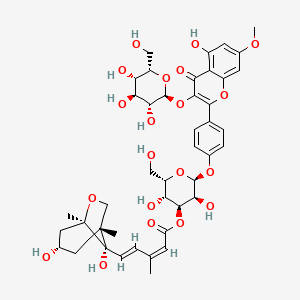
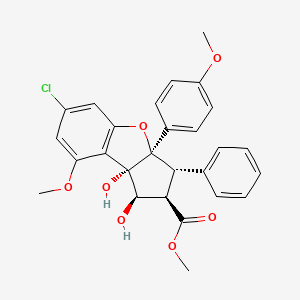

![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12392255.png)

